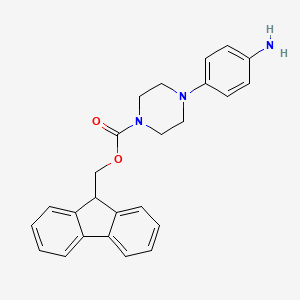
(9H-fluoren-9-yl)methyl 4-(4-aminophenyl)piperazine-1-carboxylate
Descripción general
Descripción
(9H-fluoren-9-yl)methyl 4-(4-aminophenyl)piperazine-1-carboxylate is a chemical compound with a complex structure that includes a fluorenyl group, a piperazine ring, and an aminophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (9H-fluoren-9-yl)methyl 4-(4-aminophenyl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the fluorenylmethyl group: This step involves the protection of the amine group using a fluorenylmethyl chloroformate reagent.
Introduction of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction.
Attachment of the aminophenyl group: The final step involves the coupling of the aminophenyl group to the piperazine ring using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.
Substitution: The compound can participate in substitution reactions, especially at the piperazine ring, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amine group.
Substitution: Introduction of various functional groups onto the piperazine ring.
Aplicaciones Científicas De Investigación
(9H-fluoren-9-yl)methyl 4-(4-aminophenyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (9H-fluoren-9-yl)methyl 4-(4-aminophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the specific target and the functional groups present on the compound.
Comparación Con Compuestos Similares
- (9H-fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate hydrochloride
- 9H-Fluoren-9-ylmethyl (4-aminobenzyl)carbamate hydrochloride
- Carbamic acid, N-(4-aminophenyl)-, 9H-fluoren-9-ylmethyl ester
Comparison: Compared to similar compounds, (9H-fluoren-9-yl)methyl 4-(4-aminophenyl)piperazine-1-carboxylate is unique due to the presence of both the piperazine ring and the aminophenyl group. This dual functionality allows for a broader range of chemical reactions and interactions, making it a versatile compound in various research applications.
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl 4-(4-aminophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c26-18-9-11-19(12-10-18)27-13-15-28(16-14-27)25(29)30-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,24H,13-17,26H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYSOXZODQBMAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


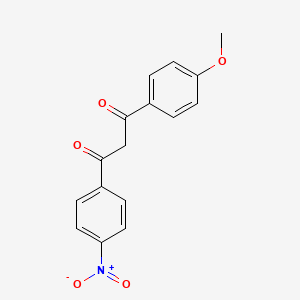
![4-[(3,4-Difluorophenyl)amino]-3-nitrobenzoic acid](/img/structure/B3370416.png)
![(1S,2S)-[3-Chloro-1-(3,5-difluoro-benzyl)-2-hydroxy-propyl]-carbamic acid tert-butyl ester](/img/structure/B3370423.png)
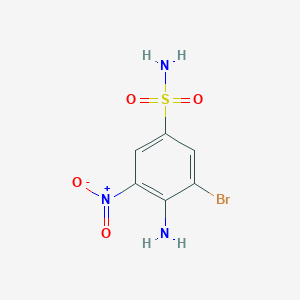
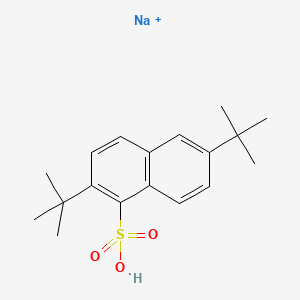
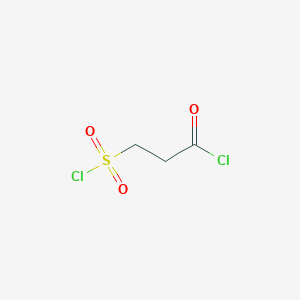
![BENZYL 3-CHLORO-7,8-DIHYDROPYRIDO[4,3-C]PYRIDAZINE-6(5H)-CARBOXYLATE](/img/structure/B3370455.png)
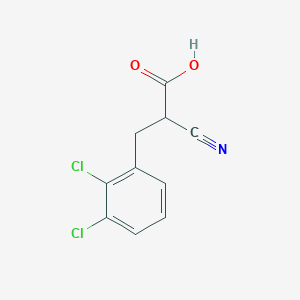
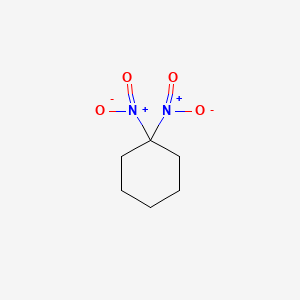
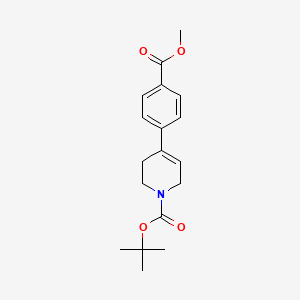
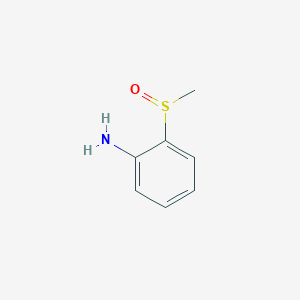
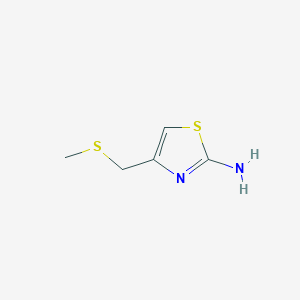
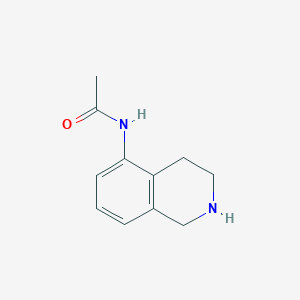
![2-Methoxybenzo[c]phenanthrene](/img/structure/B3370503.png)
